![molecular formula C48H34N2 B8202024 N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8202024.png)
N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a biphenyl core with additional phenyl and carbazole groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves multiple steps, including:
Bromination Reaction: The initial step often involves the bromination of benzyl benzene to obtain 4-(2-bromobenzyl) phenyl.
Coupling Reaction: This intermediate is then coupled with 2-(9-ethyl-3-carbazolyl vinyl) methane using a sulfuric acid-catalyzed reaction to form the target compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and carbazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction could produce biphenyl amines.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with molecular targets and pathways. These interactions can influence electronic properties, making it useful in electronic and photonic applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl: Known for its use in OLEDs and photovoltaic materials.
Biphenyl derivatives: Various biphenyl derivatives are used in organic synthesis and materials science.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural features, which confer distinct electronic and photonic properties, making it valuable in advanced material applications.
Propiedades
IUPAC Name |
4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]-N-(4-phenylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2/c1-4-12-35(13-5-1)37-20-27-42(28-21-37)49(43-29-22-38(23-30-43)36-14-6-2-7-15-36)44-31-24-39(25-32-44)40-26-33-48-46(34-40)45-18-10-11-19-47(45)50(48)41-16-8-3-9-17-41/h1-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLONVAUUPEURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate](/img/structure/B8201944.png)
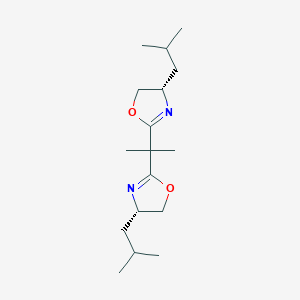
![6H-Isoindolo[2,1-a]indole](/img/structure/B8201971.png)

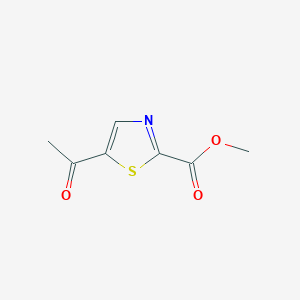

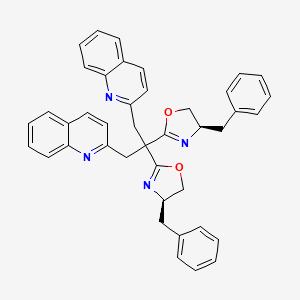
![(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8202008.png)
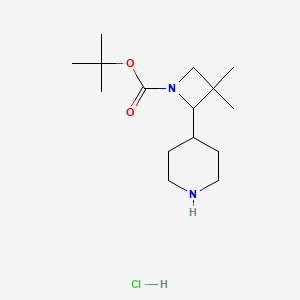
![(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B8202028.png)

![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)
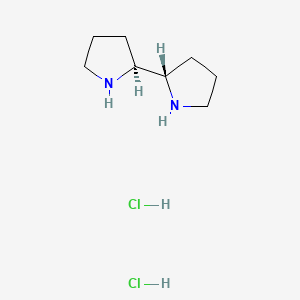
![9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
